Vitamin A2
Overview
Description
Vitamin A2, also known as 3,4-didehydroretinol, is a subcategory of vitamin A. It exists in various forms, including an aldehyde (3,4-dehydroretinal), an alcohol (3,4-dehydroretinol), and an acid (3,4-dehydroretinoic acid). This compound is particularly significant in the visual systems of many cold-blooded vertebrates, providing a red-shifted sensitive spectrum . In humans, it is naturally present in the skin and is converted from ordinary vitamin A1 by the enzyme CYP27C1 .
Mechanism of Action
Target of Action
Vitamin A2, also known as 3-Dehydro Retinol, is a form of Vitamin A . It plays an essential role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response . The primary targets of this compound are the retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors .
Mode of Action
This compound interacts with its targets, the RARs, by binding to them. This binding results in the formation of RAR-retinoid X receptor heterodimers, which function as transcription factors . These transcription factors bind to RAR-responsive elements in the promoters of different genes, leading to changes in gene expression .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is metabolized to active compounds such as 11-cis-retinal, which is important for vision, and all-trans-retinoic acid, which is the primary mediator of the biological actions of Vitamin A . It is also converted from Vitamin A1 in the body by the enzyme CYP27C1 .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound impact its bioavailability. This compound is absorbed from the proximal small intestine and requires dietary fat for absorption . Less than 5% of circulating this compound is bound to lipoproteins in blood under normal conditions, but this may increase to up to 65% when hepatic stores are saturated due to excessive intake . Most this compound circulates in the form of retinol bound to retinol-binding protein (RBP). The metabolism of this compound is primarily hepatic .
Result of Action
The action of this compound at the molecular and cellular level results in numerous effects. It plays a crucial role in vision by contributing to the synthesis of rhodopsin . It also influences the growth and differentiation of epithelial tissue, bone growth, reproduction, and the immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound can be affected by light, heat, oxygen, moisture, and pH . Additionally, the bioavailability of this compound can be influenced by dietary factors, such as the presence of dietary fat, which is required for its absorption .
Biochemical Analysis
Biochemical Properties
Vitamin A2 interacts with various enzymes, proteins, and other biomolecules. In humans, the enzyme CYP27C1 plays a crucial role in converting ordinary A1 (all-trans retinoids) to A2 . This interaction is vital for the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is essential for normal cell growth, cell differentiation, vision, and immunology .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from all-trans retinoids (Vitamin A1) by the enzyme CYP27C1 . This conversion process is crucial for the functioning of this compound at the molecular level. It includes binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme CYP27C1, which interacts with this compound, plays a crucial role in these metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vitamin A2 involves the conversion of vitamin A1 (all-trans retinoids) to this compound. This conversion is catalyzed by the enzyme CYP27C1, which also converts 11-cis-retinal . The synthetic route typically involves the desaturation of retinoids to introduce a double bond at the 3,4-position.
Industrial Production Methods: Industrial production of this compound is less common compared to vitamin A1. the methods used for vitamin A1 can be adapted for this compound. These methods include chemical synthesis and biotechnological approaches. Chemical synthesis involves multiple steps, including the formation of retinoid intermediates and their subsequent desaturation. Biotechnological approaches may involve the use of genetically modified microorganisms to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: Vitamin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 3,4-dehydroretinoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 3,4-dehydroretinol. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl group of 3,4-dehydroretinol, forming various esters and ethers. Common reagents include acyl chlorides and alkyl halides.
Major Products: The major products formed from these reactions include 3,4-dehydroretinoic acid, 3,4-dehydroretinol, and various esters and ethers of 3,4-dehydroretinol .
Scientific Research Applications
Vitamin A2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of retinoids and their derivatives.
Biology: this compound plays a crucial role in the visual systems of many cold-blooded vertebrates. It is also involved in the regulation of gene expression and cell differentiation.
Medicine: Research on this compound has implications for understanding and treating visual disorders. It is also studied for its potential role in skin health and anti-aging treatments.
Industry: this compound is used in the formulation of cosmetic products, particularly those aimed at improving skin health and appearance
Comparison with Similar Compounds
Vitamin A2 is part of a broader family of retinoids, which includes:
Vitamin A1 (Retinol): The most common form of vitamin A, essential for vision, immune function, and skin health.
Retinoic Acid: A metabolite of vitamin A1, crucial for gene regulation and cell differentiation.
Beta-Carotene: A provitamin A carotenoid that can be converted into retinol in the body.
Uniqueness of this compound: this compound is unique due to its red-shifted spectral sensitivity, making it particularly important for the visual systems of certain vertebrates. This property distinguishes it from other forms of vitamin A, which are more commonly involved in human vision and health .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYDHJOKKGVHC-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018959 | |
Record name | Vitamin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vitamin A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-80-1 | |
Record name | 3,4-Didehydroretinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroretinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEHYDRORETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vitamin A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Vitamin A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between vitamin A1 and vitamin A2?
A1: this compound (3,4-didehydroretinol) differs from vitamin A1 (retinol) by an additional double bond in the ring structure of the molecule. This difference leads to a shift in the absorption spectrum, with this compound absorbing light at longer wavelengths compared to vitamin A1. [, ]
Q2: How does this structural difference affect the spectroscopic properties of this compound?
A2: The additional double bond in this compound causes a red-shift in its ultraviolet-visible (UV-Vis) absorption spectrum compared to vitamin A1. This compound has an absorption maximum (λmax) around 350 nm, while vitamin A1 absorbs maximally around 325 nm. This difference is also reflected in their reaction with antimony trichloride (SbCl3), a common reagent used for vitamin A detection. This compound produces a blue color with an absorption maximum at 693 nm, whereas vitamin A1 shows a maximum at 617 nm when reacted with SbCl3. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H28O, and its molecular weight is 284.44 g/mol. [, ]
Q4: What is the primary biological function of this compound?
A4: Like vitamin A1, this compound plays a crucial role in vision. It serves as the precursor to the visual pigment porphyropsin, which is found in the rods of freshwater fish and some amphibians. Porphyropsin, similar to rhodopsin (derived from vitamin A1), is responsible for vision in low-light conditions. [, , , ]
Q5: How do animals acquire this compound?
A5: Animals primarily obtain this compound through their diet. Freshwater fish, a rich source of this compound, accumulate it by consuming algae and other aquatic organisms that synthesize this compound. Some animals, including certain fish species, can also convert vitamin A1 to this compound through enzymatic desaturation. [, , , , , ]
Q6: What enzyme is responsible for the conversion of vitamin A1 to this compound?
A6: The enzyme cytochrome P450 27C1 (CYP27C1) catalyzes the conversion of vitamin A1 (retinol) to this compound (3,4-didehydroretinol). This enzyme is primarily expressed in the retinal pigment epithelium (RPE) of the eye, where it plays a crucial role in regulating the balance of visual pigments. [, , , ]
Q7: Can this compound be converted back to vitamin A1 in animals?
A7: While some studies suggest limited conversion of this compound to vitamin A1 in certain species, the process appears to be inefficient. [, ]
Q8: Do all fish species utilize this compound for vision?
A8: No, not all fish species rely on this compound for vision. Marine fish primarily use vitamin A1 and rhodopsin for vision. The utilization of vitamin A1 or A2 for visual pigment synthesis appears to be linked to the fish's habitat and evolutionary history. [, ]
Q9: How does the presence of this compound impact the spectral sensitivity of photoreceptors?
A9: The visual pigment porphyropsin, derived from this compound, has a red-shifted absorption maximum compared to rhodopsin, derived from vitamin A1. This means that porphyropsin is more sensitive to longer wavelengths of light, effectively extending the animal's visual range towards the red end of the spectrum. This adaptation is particularly beneficial in freshwater environments, which often have a red-shifted light spectrum due to the absorption of shorter wavelengths by water and dissolved organic matter. [, , , , , ]
Q10: Do other factors besides habitat influence the use of vitamin A1 or A2 in vision?
A10: Yes, factors such as life stage and developmental stage can also influence the utilization of vitamin A1 and A2. For instance, some amphibian species exhibit an ontogenetic shift in their visual pigments, transitioning from a porphyropsin-based system in their larval stage to a rhodopsin-based system as adults. [, , ]
Q11: Are there any known differences in the bioavailability or bioactivity of vitamin A1 and A2 in humans?
A12: Research on the bioavailability and bioactivity of this compound in humans is limited. While both forms exhibit vitamin A activity, some studies suggest that vitamin A1 may be more bioavailable than this compound in certain contexts. [, ]
Q12: What are the potential implications of understanding this compound metabolism?
A12: A deeper understanding of this compound metabolism could have implications for aquaculture, human nutrition, and the development of novel therapeutic strategies for vision disorders.
Q13: How can this knowledge be applied in aquaculture?
A14: By optimizing the dietary intake of this compound precursors like astaxanthin, aquaculture practices can potentially enhance the growth, pigmentation, and overall health of farmed fish species. [, ]
Q14: What are the potential applications of this compound in human nutrition?
A15: Considering its presence in commonly consumed fish species, understanding the bioavailability and bioactivity of this compound is crucial for accurately assessing vitamin A intake and addressing potential deficiencies, especially in populations heavily reliant on fish as a dietary staple. []
Q15: Could this compound be used in treating human diseases?
A16: While still in early stages, research on the potential therapeutic applications of this compound is underway. Its unique properties might offer new avenues for treating specific vision disorders or other conditions influenced by retinoid signaling pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.